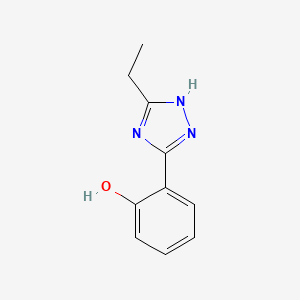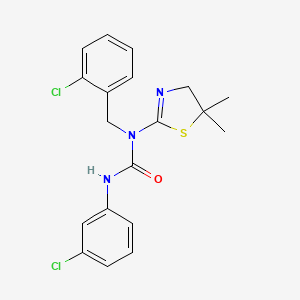![molecular formula C17H15N3O3S B11469959 Benzoic acid, 4-[[(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino]-, methyl ester](/img/structure/B11469959.png)
Benzoic acid, 4-[[(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 4-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE is a complex organic compound that belongs to the class of thienopyridines. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound includes a thienopyridine core, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring.
Amination: Introduction of the amino group at the 3-position of the thienopyridine ring.
Amidation: Coupling of the thienopyridine derivative with methyl 4-aminobenzoate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
METHYL 4-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
METHYL 4-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of METHYL 4-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
- 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile
Uniqueness
METHYL 4-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE is unique due to its specific substitution pattern and the presence of both amino and amido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H15N3O3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
methyl 4-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H15N3O3S/c1-9-3-8-12-13(18)14(24-16(12)19-9)15(21)20-11-6-4-10(5-7-11)17(22)23-2/h3-8H,18H2,1-2H3,(H,20,21) |
InChIキー |
PYSVXAPTPACCOU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11469885.png)
![7-{3-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11469894.png)
![4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11469897.png)
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(thiene-2,4-diylsulfonyl)]dimorpholine](/img/structure/B11469903.png)
![6-Bromo-3-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11469910.png)

![3-(4-Methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11469916.png)
![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11469922.png)
![Phenyl [1-(dibenzo[b,d]furan-2-yl)propan-2-yl]carbamate](/img/structure/B11469931.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B11469938.png)
![1-[(4-chlorophenyl)sulfonyl]-N-{2-[(3-methylphenyl)carbamoyl]phenyl}prolinamide](/img/structure/B11469942.png)

![5-Oxo-3-phenyl-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469967.png)
